molecular formula C16H25ClN2O3S2 B4996409 N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4996409
M. Wt: 393.0 g/mol
InChI Key: SHPPQYXPUUHJND-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structural features, including a tert-butylsulfanyl group, a chloro-methylphenyl group, and a methylsulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the tert-butylsulfanyl group: This step involves the reaction of tert-butylthiol with an appropriate alkylating agent to form the tert-butylsulfanyl group.

    Introduction of the chloro-methylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where 5-chloro-2-methylbenzene is alkylated with a suitable electrophile.

    Attachment of the methylsulfonyl group: This step involves the reaction of a sulfonyl chloride with a suitable nucleophile to form the methylsulfonyl group.

    Formation of the glycinamide backbone: The final step involves the coupling of the previously formed intermediates with glycine or a glycine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding methylphenyl derivative.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding methylphenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(ethylsulfonyl)glycinamide

Uniqueness

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O3S2/c1-12-6-7-13(17)10-14(12)19(24(5,21)22)11-15(20)18-8-9-23-16(2,3)4/h6-7,10H,8-9,11H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPPQYXPUUHJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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